molecular formula C13H16BClO4 B13472245 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B13472245
M. Wt: 282.53 g/mol
InChI Key: IUSRVHHOEAEJNW-UHFFFAOYSA-N
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Description

2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a chemical compound that belongs to the class of boronic esters. This compound is characterized by the presence of a chlorinated benzodioxole moiety and a tetramethyl dioxaborolane group. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds.

Preparation Methods

The synthesis of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 6-chlorobenzo[d][1,3]dioxole with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and requires a base like potassium carbonate. The reaction mixture is heated to facilitate the formation of the boronic ester .

Chemical Reactions Analysis

2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-(6-Chlorobenzo[d][1,3]dioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The palladium catalyst facilitates the transmetalation step, where the boron atom transfers its organic group to the palladium center. This is followed by reductive elimination, which forms the carbon-carbon bond and regenerates the palladium catalyst .

Properties

Molecular Formula

C13H16BClO4

Molecular Weight

282.53 g/mol

IUPAC Name

2-(6-chloro-1,3-benzodioxol-5-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C13H16BClO4/c1-12(2)13(3,4)19-14(18-12)8-5-10-11(6-9(8)15)17-7-16-10/h5-6H,7H2,1-4H3

InChI Key

IUSRVHHOEAEJNW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2Cl)OCO3

Origin of Product

United States

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